molecular formula C17H20N4O B6501297 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- CAS No. 1396785-04-8

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-

Cat. No.: B6501297
CAS No.: 1396785-04-8
M. Wt: 296.37 g/mol
InChI Key: UDAMGUBTADTWGD-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- is a heterocyclic organic compound that features a pyridazine ring substituted with a carboxamide group, a 2-methylphenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from hydrazine and a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate carboxylic acid derivative.

    Substitution with 2-Methylphenyl Group: The 2-methylphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Addition of the Piperidinyl Group: The piperidinyl group is added via a nucleophilic substitution reaction, often using piperidine as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as piperidine in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridazinecarboxamide, N-(2-methylphenyl)-: Lacks the piperidinyl group.

    3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-morpholinyl)-: Contains a morpholinyl group instead of a piperidinyl group.

    3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-pyrrolidinyl)-: Contains a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-7-3-4-8-14(13)18-17(22)15-9-10-16(20-19-15)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAMGUBTADTWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176877
Record name 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396785-04-8
Record name 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396785-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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